Cas no 2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile)
2-(3-bromophenyl)methylidenepropanedinitrile Chemical and Physical Properties
Names and Identifiers
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- (3-bromobenzylidene)malononitrile
- 3-bromo-(2,2-dicyanoethenyl)benzene
- 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
- methyl 2-(3-bromobenzamido)benzoate
- 2-(3-Brom-benzamino)-benzoesaeure-methylester
- CTK5C6763
- Oprea1_456192
- AC1NPF8J
- AKOS002970588
- CHEMBL248608
- m-bromobenzylidenemalononitrile
- 2-(3-bromo-benzoylamino)-benzoic acid methyl ester
- 3-bromobenzylidenemalononitrile
- (3-bromo-benzylidene)-malononitrile
- 2-(3'-bromophenyl)-1,1-dicyanyl-ethene
- 2-(3-bromobenzylidene)malononitrile
- (3-Brom-benzyliden)-malononitril
- ZINC05511473
- 3-bromo-(2,2-dicyanoethenyl)benzene; 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester; methyl 2-(3-bromobenzamido)benzoate; 2-(3-Brom-benzamino)-benzoesaeure-methylester; CTK5C6763; Oprea1_456192; AC1NPF8J; AKOS002970588; CHEMBL248608; m-bromobenzylidenemalononitrile; 2-(3-bromo-benzoylamino)-benzoic acid methyl ester; 3-bromobenzylidenemalononitrile; (3-bromo-benzylidene)-malononitrile; 2-(3'-bromophenyl)-1,1-dicyanyl-ethene; 2-(3-brom
- 2-(3-bromophenyl)methylidenepropanedinitrile
- SCHEMBL6489245
- 2-[(3-bromophenyl)methylene]malononitrile
- 2-[(3-bromophenyl)methylidene]propanedinitrile
- CAA97274
- Benzene, 1-bromo-3-(2,2-dicyanoethenyl)-
- F6782-3641
- CS-0450635
- 2-[(3-bromophenyl)methylene]propanedinitrile
- STL137664
- NSC-637335
- MFCD00456782
- 2-[(3-bromophenyl)-methylene]malononitrile
- NSC637335
- AS-9496
- (3-bromobenzylidene)propanedinitrile
- 2-(3-Bromobenzylidene)malononitrile #
- 2972-74-9
- DTXSID801258022
- AKOS000369539
- G65819
-
- MDL: MFCD00456782
- Inchi: 1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
- InChI Key: KWFDPQVAZMUCMA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(/C=C(\C#N)/C#N)=C1
Computed Properties
- Exact Mass: 231.96365
- Monoisotopic Mass: 231.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- PSA: 47.58
2-(3-bromophenyl)methylidenepropanedinitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR111249-1g |
(3-Bromobenzylidene)malononitrile |
2972-74-9 | 1g |
£136.00 | 2025-02-19 | ||
| TRC | B489230-10mg |
(3-Bromobenzylidene)propanedinitrile |
2972-74-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489230-50mg |
(3-Bromobenzylidene)propanedinitrile |
2972-74-9 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B489230-100mg |
(3-Bromobenzylidene)propanedinitrile |
2972-74-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Life Chemicals | F6782-3641-2μmol |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-5μmol |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-10μmol |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-20μmol |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-1mg |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-2mg |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 2mg |
$59.0 | 2023-09-07 |
2-(3-bromophenyl)methylidenepropanedinitrile Suppliers
2-(3-bromophenyl)methylidenepropanedinitrile Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(3-bromophenyl)methylidenepropanedinitrile
Introduction to 2-(3-bromophenyl)methylidenepropanedinitrile (CAS No. 2972-74-9)
2-(3-bromophenyl)methylidenepropanedinitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2972-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a unique structural motif with a brominated phenyl ring and a methylidene bridging group connected to a dinitrile moiety, presents intriguing chemical properties and potential applications that warrant detailed exploration.
The molecular structure of 2-(3-bromophenyl)methylidenepropanedinitrile consists of a phenyl ring substituted at the 3-position with a bromine atom, linked to a central methylidene group (CH=C), which further connects to a propanedinitrile backbone (NC-C(=NH)-C(=NH)-CH₃). This arrangement imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, the pharmaceutical industry has shown heightened interest in compounds containing the dinitrile group due to their versatile biological activities. Dinitriles have been explored for their potential roles as kinase inhibitors, antiviral agents, and intermediates in the synthesis of heterocyclic compounds. The specific substitution pattern in 2-(3-bromophenyl)methylidenepropanedinitrile positions it as a promising candidate for further derivatization, enabling the development of novel pharmacophores with tailored biological functions.
One of the most compelling aspects of 2-(3-bromophenyl)methylidenepropanedinitrile is its utility in medicinal chemistry research. The bromophenyl moiety serves as an excellent handle for further functionalization, allowing chemists to explore diverse structural modifications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions, expanding the compound's chemical space for drug discovery. Additionally, the dinitrile functionality can undergo reduction or hydrolysis to yield valuable amine or carboxylic acid derivatives, which are common motifs in bioactive molecules.
The synthesis of 2-(3-bromophenyl)methylidenepropanedinitrile typically involves multi-step organic transformations, starting from commercially available precursors such as 3-bromobenzaldehyde and cyanoacetamide. The reaction sequence often includes condensation steps to form the methylidene bridge followed by cyclization or coupling reactions to establish the dinitrile core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
Recent studies have highlighted the potential of 2-(3-bromophenyl)methylidenepropanedinitrile in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the aromatic ring and dinitrile groups contributes to its ability to participate in π-stacking interactions, which are crucial for charge transport in electronic materials. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and electronic properties, demonstrating its versatility beyond traditional pharmaceutical applications.
The bromine substituent on the phenyl ring also makes 2-(3-bromophenyl)methylidenepropanedinitrile a useful building block for designing stimuli-responsive materials. Brominated aromatic compounds often exhibit photochemical or electrochemical reactivity, allowing for controlled modifications under specific conditions. This characteristic has been leveraged in creating smart materials that can undergo reversible changes upon exposure to light or electricity, opening up possibilities for applications in sensors and actuators.
In conclusion, 2-(3-bromophenyl)methylidenepropanedinitrile (CAS No. 2972-74-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, offering opportunities for developing novel therapeutics targeting various diseases. Furthermore, its applications in materials science underscore its importance as a precursor for advanced functional materials. As research continues to uncover new methodologies and applications, the relevance of this compound is expected to grow further.
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